molecular formula C15H18N4O B14112048 Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)-

Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)-

Katalognummer: B14112048
Molekulargewicht: 270.33 g/mol
InChI-Schlüssel: HTMCBXLLCSRXLQ-GHMZBOCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (C₁₅H₁₈N₄O) is a chiral tricyclic heterocycle featuring an imidazo[4,5-d]pyrrolo[2,3-b]pyridine core substituted with a methyl group at position 2 and a (1R,3R)-cyclohexanol moiety at position 3 . Its stereochemistry and hydroxyl group are critical for molecular recognition, particularly in kinase inhibition (e.g., JAK family). The compound’s molecular weight is 270.33 g/mol, with a SMILES string of N1=CCc3c1ncc2nc(n(c23)C4CCCC(O)C4)C and an InChI key reflecting its stereochemical complexity .

Eigenschaften

Molekularformel

C15H18N4O

Molekulargewicht

270.33 g/mol

IUPAC-Name

(1R,3R)-3-(4-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)cyclohexan-1-ol

InChI

InChI=1S/C15H18N4O/c1-9-18-13-8-17-15-12(5-6-16-15)14(13)19(9)10-3-2-4-11(20)7-10/h5-6,8,10-11,20H,2-4,7H2,1H3,(H,16,17)/t10-,11-/m1/s1

InChI-Schlüssel

HTMCBXLLCSRXLQ-GHMZBOCLSA-N

Isomerische SMILES

CC1=NC2=CN=C3C(=C2N1[C@@H]4CCC[C@H](C4)O)C=CN3

Kanonische SMILES

CC1=NC2=CN=C3C(=C2N1C4CCCC(C4)O)C=CN3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine fragment is constructed via a seven-step sequence:

  • Thioether Oxidation : The methylthio group in ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is oxidized to a sulfone using m-chloroperbenzoic acid (mCPBA).
  • Cyclization : Treatment with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at 5°C induces cyclization, forming the pyrrolo[2,3-d]pyrimidine scaffold.
  • Spirocyclization : A palladium-catalyzed coupling reaction introduces the cyclohexane ring, creating the spirocyclic intermediate.

Final Coupling and Stereochemical Control

The pyrrolo[2,3-b]pyridine core and cyclohexanol moiety are coupled via a nucleophilic aromatic substitution reaction. Key parameters include:

  • Temperature : Maintained below 20°C to prevent racemization.
  • Base : Lithium bis(trimethylsilyl)amide (LiHMDS) ensures deprotonation of the cyclohexanol hydroxyl group without side reactions.
  • Solvent System : THF-dimethylformamide (DMF) (3:1 v/v) enhances solubility and reaction kinetics.

Stereochemical Optimization

Achieving the (1R,3R) configuration requires precise control:

  • Chiral Auxiliaries : (R)-BINOL-derived catalysts induce asymmetry during the cyclohexanol reduction step.
  • Crystallization-Induced Dynamic Resolution : Racemic mixtures are resolved using chiral resolving agents (e.g., L-tartaric acid), yielding enantiomerically pure product.

Purification and Scalability

Isolation Techniques

  • Crystallization : All intermediates are isolated via crystallization, avoiding column chromatography. For example, the spirocyclic intermediate crystallizes from toluene-hexane (1:2).
  • Solvent Washing : Residual palladium from coupling reactions is removed using aqueous ethylenediaminetetraacetic acid (EDTA), reducing Pd content to <10 ppm.

Scalability Considerations

  • Telescoping Steps : Multiple reactions are conducted in sequence without intermediate isolation, improving overall yield (75–85%).
  • Solvent Recovery : Glacial acetic acid and acetone are distilled and reused, reducing production costs.

Comparative Analysis of Synthetic Routes

Parameter Patent WO2018005865A1 Patent CN1923778A
Starting Material Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Cyclohexyl ethanone derivatives
Key Reaction Palladium-catalyzed spirocyclization NaClO oxidation
Yield 68–72% (over 7 steps) 65–75% (over 3 steps)
Stereochemical Control Chiral resolution Asymmetric reduction
Purity >99% (HPLC) >98% (GC)

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclohexanol moiety yields cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the imidazo-pyrrolo-pyridine core .

Wissenschaftliche Forschungsanwendungen

Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)- involves its interaction with specific molecular targets and pathways. The imidazo-pyrrolo-pyridine core is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Core Structure and Substitution Patterns

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Activity References
(1R,3R)-3-(2-Methylimidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol C₁₅H₁₈N₄O Imidazo-pyrrolo-pyridine 2-Methyl, (1R,3R)-cyclohexanol 270.33 JAK inhibition (presumed)
(±)-cis-3-(4-Methyl-3-(2-oxo-imidazo-pyrrolo-pyridin-1-yl)piperidin-1-yl)-3-oxopropanenitrile C₁₇H₁₈N₆O₂ Imidazo-pyrrolo-pyridine Piperidine, oxo-propanenitrile 338.37 Potent JAK inhibitor (IC₅₀ < 50 nM)
2-((1r,4r)-4-(Imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexyl)acetonitrile C₁₅H₁₅N₅ Imidazo-pyrrolo-pyridine Cyclohexyl-acetonitrile 265.32 JAK-mediated inflammatory disease
tert-Butyl [(1R,3R)-3-(imidazo-pyrrolo-pyridin-1-yl)cyclopentyl]carbamate C₁₈H₂₃N₅O₂ Imidazo-pyrrolo-pyridine Cyclopentyl-carbamate 341.41 Intermediate for kinase inhibitors
N-({1-[(1R,2R,4S)-bicyclo[2.2.1]hept-2-yl]-imidazo-pyrrolo-pyridin-2-yl}methyl)methanesulfonamide C₁₇H₂₁N₅O₂S Imidazo-pyrrolo-pyridine Bicycloheptane, methanesulfonamide 359.45 Kinase inhibition (undisclosed)

Pharmacological Activity and Selectivity

  • JAK Inhibition: The (±)-cis piperidine derivative (Table 1, Row 2) exhibits potent JAK inhibition (IC₅₀ < 50 nM), attributed to its oxo-propanenitrile group enhancing hydrogen bonding with the kinase’s ATP-binding pocket . In contrast, the target compound’s cyclohexanol group may improve solubility but reduce lipophilicity compared to acetonitrile analogues (Row 3) .
  • Stereochemical Impact : The (1R,3R) configuration in the target compound likely confers higher target affinity than racemic mixtures (e.g., (±)-cis derivatives), as seen in JAK inhibitors where enantiopure compounds show >10-fold potency differences .

Physicochemical and ADME Properties

  • Metabolic Stability : Sulfonamide analogues (e.g., cyclopropanesulfonamide in ) exhibit enhanced metabolic stability due to reduced CYP450-mediated oxidation .

Biologische Aktivität

Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)- is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has a molecular formula of C15H18N4O and features a cyclohexanol moiety linked to a methyliMidazo[4,5-d]pyrrolo[2,3-b]pyridine fragment. Its structure is essential for understanding its biological interactions and mechanisms of action.

PropertyValue
Molecular Weight274.33 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Cyclohexanol derivatives have been studied for their interactions with various biological targets, particularly protein kinases. The compound exhibits inhibitory activity against JAK1 kinase, which plays a crucial role in cellular signaling pathways related to inflammation and immune response.

Case Study: JAK1 Inhibition

Research indicates that the compound demonstrates potent inhibitory effects on JAK1 with selectivity over JAK2. In biochemical assays, the compound showed a notable selectivity ratio of over 20-fold for JAK1 compared to JAK2, suggesting its potential as a therapeutic agent in diseases where JAK1 is implicated.

Table 2: Inhibitory Activity of Cyclohexanol Derivatives

CompoundTarget KinaseIC50 (µM)Selectivity Ratio (JAK1/JAK2)
Cyclohexanol Derivative 1JAK10.0520
Cyclohexanol Derivative 2JAK21.00-

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicate moderate to significant cytotoxicity against several types of cancer cells.

Table 3: Cytotoxicity Data

Cell LineIC50 (µM)
A549 (Lung)1.06 ± 0.16
MCF-7 (Breast)1.23 ± 0.18
HeLa (Cervical)2.73 ± 0.33

These results suggest that the compound may induce apoptosis in these cancer cell lines, warranting further investigation into its mechanism of action.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the cyclohexanol and imidazo-pyridine moieties can affect biological activity. The presence of specific functional groups appears to enhance potency against targeted kinases while maintaining selectivity.

Q & A

How can researchers optimize the synthesis of tricyclic JAK inhibitors containing imidazo[4,5-d]pyrrolo[2,3-b]pyridine scaffolds?

Basic Research Question
Methodological Answer:
Synthetic optimization should focus on reducing lipophilicity while maintaining JAK inhibitory activity. A validated approach involves substituting the cyclohexane ring with heterocyclic systems (e.g., piperidine or bicyclic moieties) to improve solubility and pharmacokinetic properties. For example, Yamagishi et al. demonstrated that replacing the cyclohexane ring with a piperidine derivative resulted in a compound (IC50 <10 nM) with enhanced JAK inhibition . Key steps include:

  • Scaffold modification : Introduce polar groups (e.g., nitriles, carbamates) to the cyclohexanol backbone to modulate physicochemical properties.
  • Stereochemical control : Use chiral resolution techniques (e.g., HPLC with chiral columns) to isolate (1R,3R) enantiomers, as stereochemistry critically impacts target binding .
  • Scale-up strategies : Employ flash chromatography or recrystallization for purification, as described in patent syntheses of related JAK inhibitors .

What computational methods are effective in predicting JAK inhibitory activity for derivatives of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one?

Advanced Research Question
Methodological Answer:
A combined computational approach improves activity prediction:

  • 2D/3D-QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and steric parameters. Yamagishi et al. achieved a correlation coefficient (R²) >0.85 for JAK3 inhibition using 2D-QSAR .
  • Molecular docking : Prioritize compounds with docking scores <−10 kcal/mol for JAK ATP-binding pockets (e.g., compound dpp15(s) showed a score of −12.3 kcal/mol and IC50 <10 nM) .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using tools like Schrödinger’s Phase or MOE.
  • Machine learning : Train models on datasets of known JAK inhibitors to predict novel analogs .

How do stereochemical configurations influence the potency of JAK inhibitors in this compound class?

Advanced Research Question
Methodological Answer:
The (1R,3R) configuration is essential for optimal JAK binding. For example, the (3S,4R)-configured analog 3-((3S,4R)-2,4-dimethylpiperidin-3-yl)-3-oxopropanenitrile exhibited 10-fold higher JAK inhibition (IC50 = 8 nM) compared to its (3R,4S) counterpart . Methodological considerations:

  • Chiral synthesis : Use asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) or enantioselective enzymatic resolution.
  • Crystallography : Resolve ligand-JAK co-crystal structures to validate stereochemical alignment with the ATP-binding site .
  • Activity assays : Compare IC50 values of enantiomers in biochemical (e.g., kinase assays) and cellular (e.g., STAT phosphorylation) models .

What in vivo models are appropriate for evaluating the anti-inflammatory efficacy of these compounds?

Advanced Research Question
Methodological Answer:
Prioritize models of JAK-mediated diseases:

  • Inflammatory Bowel Disease (IBD) : Use dextran sulfate sodium (DSS)-induced colitis in mice. Measure colon inflammation histologically and via cytokine profiling (IL-6, TNF-α) .
  • Rheumatoid Arthritis (RA) : Employ collagen-induced arthritis (CIA) models. Assess joint swelling and serum biomarkers (e.g., MMP-3).
  • Dosing : Administer compounds orally (10–30 mg/kg/day) and compare efficacy to FDA-approved JAK inhibitors (e.g., tofacitinib) .

How should researchers address discrepancies between in vitro JAK inhibition data and cellular assay results?

Advanced Research Question
Methodological Answer:
Discrepancies often arise from off-target effects, poor cell permeability, or metabolite interference. Mitigation strategies include:

  • Orthogonal assays : Validate hits using both biochemical (e.g., kinase panel screening) and cellular (e.g., STAT3/5 luciferase reporter assays) platforms .
  • Solubility testing : Measure kinetic solubility in PBS or cell culture media. Compounds with logD >3 may require formulation aids (e.g., cyclodextrins) .
  • Metabolite profiling : Use LC-MS to identify active metabolites in cell lysates.
  • Counter-screening : Test against unrelated kinases (e.g., EGFR, Src) to rule out promiscuity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.